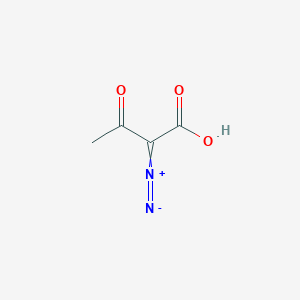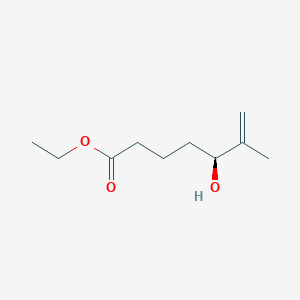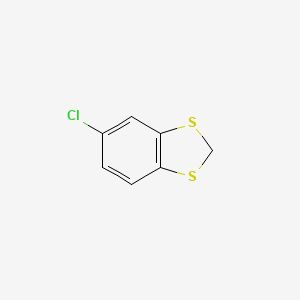
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide is a complex organic compound with a unique structure that includes both thiazolium and iodide components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole derivatives with methylsulfanyl and phenylsulfanyl groups under controlled conditions. One common method involves the use of microwave irradiation to enhance reaction rates and yields. For example, a mixture of phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine and p-toluenesulfonic acid can be heated under microwave irradiation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can be employed to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Applications De Recherche Scientifique
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine: This compound has a similar structure but with a pyrazolo[4,3-e][1,2,4]triazine core instead of a thiazolium core.
3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid: This compound features a furan ring instead of a thiazolium ring.
Uniqueness
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide is unique due to its combination of thiazolium and iodide components, which confer distinct chemical and biological properties
Propriétés
| 189248-19-9 | |
Formule moléculaire |
C17H16INS3 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
3-methyl-5-methylsulfanyl-4-phenyl-2-phenylsulfanyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C17H16NS3.HI/c1-18-15(13-9-5-3-6-10-13)16(19-2)21-17(18)20-14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CGTZCDAUUXGNGO-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(SC(=C1C2=CC=CC=C2)SC)SC3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
